![molecular formula C20H35NO3 B163808 N-linoleoylglycine CAS No. 2764-03-6](/img/structure/B163808.png)
N-linoleoylglycine
Overview
Description
Linoleoyl glycine: (CAS No. 2764-03-6) belongs to the class of N-acylamides . It is a modified polyunsaturated fatty acid derived from linoleoyl ethanolamide . This compound is structurally related to arachidonyl glycine and anandamide (AEA). Arachidonyl glycine, produced in mammalian skin, spinal cord, and brain, shares similarities with AEA and has reported analgesic activities in animal experiments .
Preparation Methods
Synthetic Routes::
- The synthetic route typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the amidation process.
Linoleoyl glycine: can be synthesized through amidation reactions between linoleic acid and glycine. The reaction involves the condensation of the carboxylic acid group of linoleic acid with the amino group of glycine.
- While there isn’t a specific industrial-scale production method for linoleoyl glycine, it can be prepared in the laboratory using the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity::
- Common reagents and conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate, ozone).
Conjugation: Enzymes or chemical catalysts.
Linoleoyl glycine: may undergo various chemical reactions, including:
- Hydrolysis yields linoleic acid and glycine .
- Oxidation may lead to various oxidized derivatives of linoleic acid.
Scientific Research Applications
Anti-Inflammatory Properties
One of the primary applications of N-linoleoylglycine is its role as an anti-inflammatory agent . Research indicates that NLGly can significantly reduce leukocyte migration in various models of inflammation. In a study utilizing a mouse peritonitis model, NLGly demonstrated effective anti-inflammatory activity at doses as low as 0.3 mg/kg when administered orally in safflower oil. The compound was shown to stimulate the production of 15-deoxy-Δ13,14-PGJ2, an inflammation-resolving eicosanoid, from macrophages and macrophage-like RAW cells in vitro .
Key Findings:
- Effective Dose : 0.3 mg/kg in mouse models.
- Mechanism : Increases levels of anti-inflammatory eicosanoids.
- Comparative Efficacy : Rank order of anti-inflammatory action: N-linoleoyl-D-alanine > this compound > N-arachidonylglycine .
Neurological Applications
This compound has also been implicated in several neurological processes due to its interaction with G-protein coupled receptors (GPCRs). Specifically, it activates orphan receptors such as GPR132 and GPR18, which are involved in nociception and inflammation regulation . This receptor activity suggests potential applications in pain management and neuroprotection.
Case Studies:
- GPR132 Activation : NLGly and similar compounds were found to activate GPR132 effectively, indicating their relevance in modulating inflammatory responses in neurological contexts .
- Endocannabinoid System Interaction : Deletion studies on cannabinoid hydrolyzing enzymes revealed that NLGly levels increased in specific brain regions, suggesting its role in modulating endocannabinoid signaling pathways .
Biosynthesis and Metabolism
Research into the biosynthesis of this compound has shown that it may serve as a metabolic precursor to other bioactive lipids. The synthesis involves conjugation of fatty acids to glycine, facilitated by enzymes such as glycine N-acyltransferases. Understanding its metabolic pathways could lead to insights into its physiological roles and therapeutic potentials .
Mechanism of Action
The exact mechanism by which linoleoyl glycine exerts its effects remains an active area of research. It likely involves interactions with receptors, enzymes, or lipid-related pathways.
Comparison with Similar Compounds
While linoleoyl glycine shares structural features with arachidonyl glycine and anandamide, its distinct properties set it apart. Further exploration of related compounds could reveal additional unique features.
Biological Activity
N-linoleoylglycine (NLGly) is a member of the N-acyl amino acids family, which has garnered attention for its diverse biological activities, particularly in inflammatory processes and cellular signaling. This article explores the pharmacological properties of NLGly, its mechanisms of action, and its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C20H35NO3
- Molecular Weight : 345.5 g/mol
- CAS Number : 6433346
NLGly is an N-acyl derivative of glycine, where linoleic acid is the acyl group. This structural configuration allows it to interact with various biological receptors, influencing cellular responses.
NLGly exhibits its biological effects primarily through the activation of specific G protein-coupled receptors (GPCRs), notably GPR132. Research indicates that NLGly acts as an agonist for GPR132, which is implicated in various physiological processes including inflammation, nociception, and immune responses.
Activation of GPR132
- Agonist Activity : NLGly has been shown to activate GPR132 in both human and rodent models, with a reported value of approximately 5.8 ± 0.08 in yeast assays .
- Inhibition of Leukocyte Migration : In vivo studies using mouse models demonstrated that oral administration of NLGly significantly reduced leukocyte migration in peritonitis assays, suggesting its potential as an anti-inflammatory agent .
Anti-Inflammatory Activity
NLGly's anti-inflammatory properties are primarily attributed to its ability to stimulate the production of prostaglandins, particularly 15-deoxy-Δ12,14-PGJ2 (PGJ), from macrophages. This eicosanoid plays a crucial role in resolving inflammation .
- Stimulation of PGJ Production : Research indicates that NLGly robustly stimulates PGJ production across a concentration range of 0.5 to 10 μM, demonstrating comparable potency to other known eicosanoid mediators .
Interaction with Other Receptors
Besides GPR132, NLGly may also interact with other receptors involved in lipid signaling pathways. These interactions can modulate various physiological responses, including pain perception and immune function.
Data Summary
The following table summarizes key pharmacological data regarding this compound:
Ligand | Receptor | pEC50 (n) | Emax (%) |
---|---|---|---|
This compound | GPR132 | 5.8 ± 0.08 (3) | 84 ± 6 |
N-palmitoylglycine | GPR132 | 6.2 ± 0.16 (7) | 100 |
9-HODE | GPR132 | 5.9 ± 0.14 (4) | 91 ± 8 |
Case Studies and Research Findings
Several studies have elucidated the biological activity of this compound:
- Peritonitis Model : In a mouse model, NLGly was administered orally, leading to a significant reduction in leukocyte migration during inflammatory responses .
- Macrophage Activation : In vitro experiments demonstrated that NLGly stimulates macrophages to produce anti-inflammatory eicosanoids like PGJ, highlighting its role in modulating immune responses .
- Comparative Analysis : Studies comparing different N-acylglycines revealed that while N-arachidonoyl glycine (NAGly) had higher potency in certain assays, NLGly maintained significant biological activity without compromising efficacy when reducing inflammation .
Properties
IUPAC Name |
2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRHZEHWEYAHCO-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334847 | |
Record name | N-Linoleoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-03-6 | |
Record name | N-Linoleoyl glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2764-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine linoleamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Linoleoyl glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501334847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known mechanism of action for N-linoleoylglycine?
A1: this compound acts as an agonist of the G protein-coupled receptor GPR132, also known as G2A. [] This receptor activation triggers downstream signaling pathways, although the specific effects of this compound mediated GPR132 activation are still under investigation.
Q2: How does the structure of this compound compare to other known activators of GPR132, and what is the potential impact on their binding?
A2: this compound shares structural similarities with other GPR132 activators like 9-hydroxyoctadecadienoic acid (9-HODE) and other N-acylamides. [] Molecular docking studies suggest that the acyl side-chain of this compound, similar to 9-HODE, might extend into the membrane bilayer between transmembrane domains TM4 and TM5 of GPR132. [] This is in contrast to small-molecule agonists, which are predicted to bind to a "classical" site within the 7TM bundle of GPR132. [] These distinct binding modes highlight the potential for diverse pharmacological profiles within this receptor family.
Q3: Has this compound been detected in biological samples, and if so, what is its potential relevance?
A3: Yes, this compound has been identified in the lungs of mice infected with SARS-CoV-2, showing a significant increase compared to uninfected mice. [] While its exact role in the context of SARS-CoV-2 infection is still being investigated, its presence and upregulation suggest a potential role in the inflammatory response to the virus. Further research is needed to understand the functional implications of this finding.
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